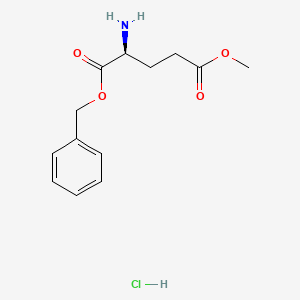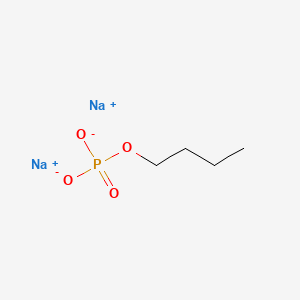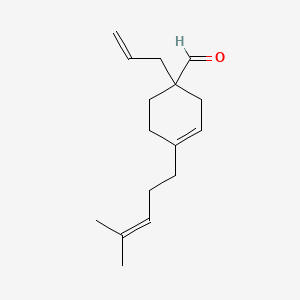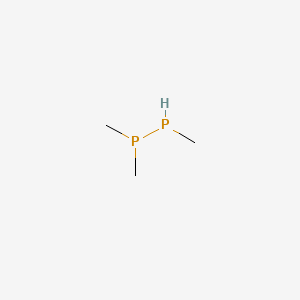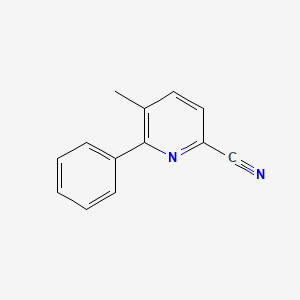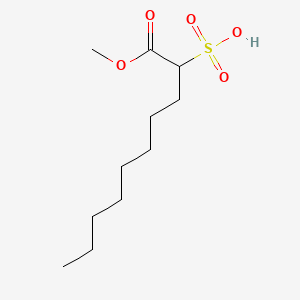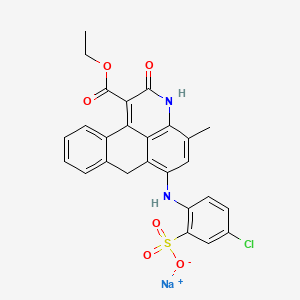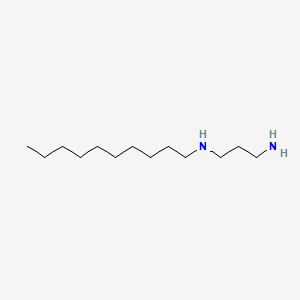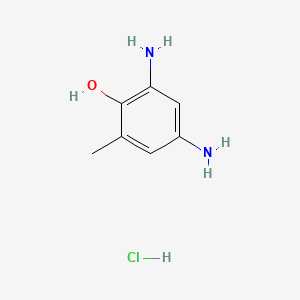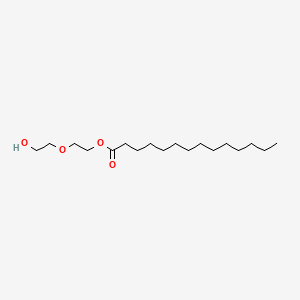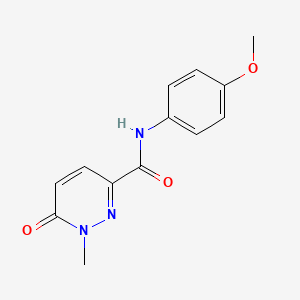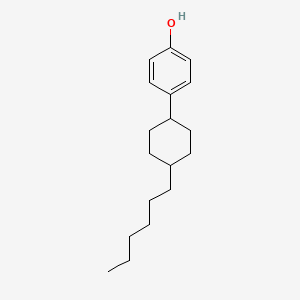
4-(4-Hexylcyclohexyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Hexylcyclohexyl)phenol is an organic compound with the molecular formula C18H28O It is a derivative of phenol, where the phenol ring is substituted with a hexylcyclohexyl group at the para position
準備方法
Synthetic Routes and Reaction Conditions
4-(4-Hexylcyclohexyl)phenol can be synthesized through the hydroalkylation of phenol using a palladium catalyst and a molten salt mixture of sodium chloride and aluminum chloride. The reaction is carried out under hydrogen pressure at a temperature of around 120°C for approximately 4.5 hours. The specific steps are as follows:
Reactants: Phenol and hexylcyclohexane.
Catalyst: Palladium on alumina (Pd-Al2O3).
Molten Salt: Sodium chloride (NaCl) and aluminum chloride (AlCl3) in a 1:1 molar ratio.
Conditions: Hydrogen pressure, 120°C, 4.5 hours.
The yield of this compound from this reaction is approximately 31.9% .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of advanced catalysts and reaction monitoring systems ensures consistent product quality.
化学反応の分析
Types of Reactions
4-(4-Hexylcyclohexyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and bromination, are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst like palladium or platinum.
Substitution: Nitration with dilute nitric acid (HNO3) at room temperature; bromination with bromine water at room temperature
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of nitrophenols and bromophenols.
科学的研究の応用
4-(4-Hexylcyclohexyl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, resins, and biocides
作用機序
The mechanism of action of 4-(4-Hexylcyclohexyl)phenol involves its interaction with cellular components. The phenolic group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can modulate various cellular pathways, including apoptosis and inflammation. Additionally, the compound can interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects .
類似化合物との比較
Similar Compounds
4-Cyclohexylphenol: Similar structure but lacks the hexyl group.
4-Hexylresorcinol: Contains a hexyl group but has two hydroxyl groups on the benzene ring.
Phenol: The parent compound with a hydroxyl group on the benzene ring.
Uniqueness
4-(4-Hexylcyclohexyl)phenol is unique due to the presence of both a hexyl group and a cyclohexyl group, which imparts distinct chemical and physical properties. This combination enhances its solubility, stability, and potential biological activities compared to other phenolic compounds .
特性
CAS番号 |
90525-36-3 |
|---|---|
分子式 |
C18H28O |
分子量 |
260.4 g/mol |
IUPAC名 |
4-(4-hexylcyclohexyl)phenol |
InChI |
InChI=1S/C18H28O/c1-2-3-4-5-6-15-7-9-16(10-8-15)17-11-13-18(19)14-12-17/h11-16,19H,2-10H2,1H3 |
InChIキー |
RZSUDJKMAUVCDQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1CCC(CC1)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


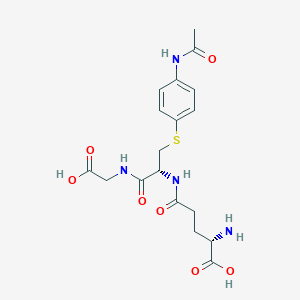
![1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI)](/img/structure/B13785897.png)
